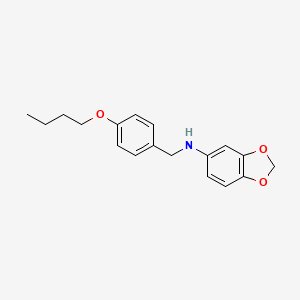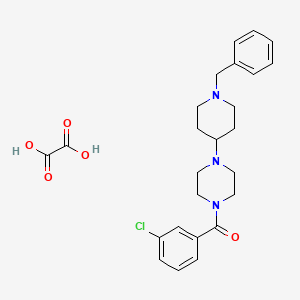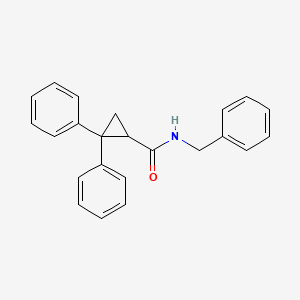![molecular formula C15H14Cl2O2 B5196698 1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)
1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as bis(3-chlorophenyl) ether, and its molecular formula is C18H14Cl2O2.
Aplicaciones Científicas De Investigación
1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene) has been studied for its potential applications in various fields such as material science, pharmaceuticals, and agriculture. In material science, this compound has been used as a flame retardant in plastics, textiles, and other materials. In pharmaceuticals, it has been investigated for its potential as an anti-cancer agent. In agriculture, it has been studied for its effectiveness as a herbicide.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene) is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA synthesis and cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene) has low toxicity and does not cause significant biochemical or physiological effects in humans or animals. However, further research is needed to determine the long-term effects of exposure to this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene) in lab experiments is its low toxicity, which makes it a safe compound to work with. However, its low solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene). One direction is to investigate its potential as a flame retardant in new materials. Another direction is to further study its anti-cancer properties and develop it into a new cancer therapy. Additionally, researchers could explore its potential as a herbicide for use in agriculture.
Métodos De Síntesis
The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene) involves the reaction of 3-chlorophenol with 1,3-dichloropropane in the presence of a base catalyst such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained by filtration and recrystallization.
Propiedades
IUPAC Name |
1-chloro-3-[3-(3-chlorophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDSFHJQLZFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-acetylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5196627.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5196631.png)


![1-acetyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5196649.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxyphenol](/img/structure/B5196700.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5196727.png)